molecular formula C17H17FN2O4S B1665126 Apararenone CAS No. 945966-46-1

Apararenone

Katalognummer B1665126
CAS-Nummer: 945966-46-1
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: AZNHWXAFPBYFGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Apararenone (also known as MT-3995) is a nonsteroidal antimineralocorticoid . It is under development by Mitsubishi Tanabe Pharma for the treatment of diabetic nephropathies and non-alcoholic steatohepatitis . It was also previously being developed for the treatment of hypertension, but development was discontinued for this indication .


Molecular Structure Analysis

The molecular formula of Apararenone is C17H17FN2O4S . The molar mass is 364.39 g·mol−1 . The IUPAC name is N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide .


Physical And Chemical Properties Analysis

The molecular formula of Apararenone is C17H17FN2O4S and the molar mass is 364.39 g·mol−1 . The CAS Number is 945966-46-1 . The stability of Apararenone is 3 years at -20°C in powder form and 1 year at -80°C in solvent .

Wissenschaftliche Forschungsanwendungen

1. Cardiorenal Disease Treatment

  • Application Summary: Apararenone is a non-steroidal mineralocorticoid receptor antagonist (MRA) that is being used in the treatment of cardiorenal diseases, including type 2 diabetes (T2D) and chronic kidney disease (CKD). Unlike steroidal MRAs, non-steroidal MRAs like Apararenone do not induce sex hormone-related side effects and appear to mediate a lower risk of hyperkalemia while maintaining clinical efficacy .
  • Results/Outcomes: Non-steroidal MRAs have been extensively explored in diabetic kidney disease. Selected candidates of this drug class reduced UACR in patients with varying degrees of CKD and T2D and have shown convincing cardiorenal protection .

2. Diabetic Nephropathy Treatment

  • Application Summary: Apararenone has been investigated for its efficacy and safety in patients with stage 2 diabetic nephropathy (DN). The study involved a dose-response, parallel-group, randomized, double-blind, placebo-controlled, multicenter, phase 2, 24-week study and an open-label, uncontrolled, 28-week extension study .
  • Methods of Application: The drug was administered once daily for 24 weeks in patients with stage 2 DN. The specific dosage and administration procedures would be determined by a healthcare professional based on the patient’s condition .
  • Results/Outcomes: The UACR-lowering effect of Apararenone was confirmed, and the 52-week administration was safe and tolerable. As a percentage of baseline, mean UACR decreased to 62.9%, 50.8%, and 46.5% in the 2.5 mg, 5 mg, and 10 mg Apararenone groups, respectively, at week 24 .

Zukünftige Richtungen

Apararenone is currently in phase II clinical trials . It is being developed for the treatment of diabetic nephropathies and non-alcoholic steatohepatitis . The future of Apararenone will depend on the results of these clinical trials and the decisions of regulatory authorities.

Eigenschaften

IUPAC Name

N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNHWXAFPBYFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337181
Record name Apararenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methanesulfonamide

CAS RN

945966-46-1
Record name Apararenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945966461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apararenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apararenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APARARENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832663U2NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (1 g) in acetone (3 mL) was added dropwise an aqueous sodium hydroxide solution (0.18 g/3 mL) at 25° C., and the mixture was stirred at the same temperature for 90 minutes. To the reaction mixture was added dropwise concentrated hydrochloric acid/acetone/water (0.24 g/0.5 mL/0.35 mL) at 25° C., and the mixture was stirred for 2 hours. The precipitated crystals were collected by filtration, washed with a solution of acetone/water (1:1.6 mL), and then dried under reduced pressure at 50° C. to obtain the title compound (0.79 g) as Form A crystals (yield: 95%, purity: 100%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
hydrochloric acid acetone water
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (8.5 g) was dissolved in dimethylsulfoxide (51 mL), a solution of potassium carbonate/water (7.98 g/8.5 mL) was added dropwise thereto at 25° C., and the mixture was stirred at the same temperature for 23 hours. To the reaction mixture was added dropwise concentrated hydrochloric acid/water (4.0 g/76.5 mL) at 30° C. or lower, then cooled to 20° C., and the mixture was stirred for 90 minutes. The precipitated crystals were collected by filtration, washed with water (76.5 mL), and then dried to obtain the title compound (6.40 g) as white crystals (Form B crystals). Subsequently, said crystals (6 g) were added to dimethylsulfoxide (21 mL), dissolved at about 50° C., then activated carbon (120 mg) and dimethylsulfoxide (3 mL) were added thereto, and stirred for 1 hour. After the mixture was filtered, to the filtrate at about 50° C. was added dropwise purified water (9 mL), and then stirred at the same temperature for 30 minutes. The mixture was cooled to 20° C., stirred for 1 hour, then the precipitated crystals were collected by filtration, and successively washed with purified water (54 mL) and ethanol (12 mL). The obtained crystals (6.57 g) were suspended in ethanol (30 mL), the suspension was heated under reflux for 2 hours, then cooled to 20° C., and stirred for 1 hour. The precipitated crystals were collected by filtration, and dried under reduced pressure at 50° C. to obtain the title compound (5.48 g) as crystals (Form A crystals) (yield: 83%, purity: 100%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
76.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (1 g) in dimethylsulfoxide (3 mL) was added dropwise an aqueous sodium hydroxide solution (0.18 g/3 mL) at 25° C., then dimethylsulfoxide/water (1:1.2 mL) was added thereto, and the mixture was stirred overnight at the same temperature. To the reaction mixture was added dropwise concentrated hydrochloric acid/dimethylsulfoxide/water (0.24 g/0.5 mL/0.35 mL) at 25° C., and the mixture was stirred for 5 hours. The precipitated crystals were collected by filtration, successively washed with a solution of dimethylsulfoxide/water (1:1.6 mL) and water (10 mL), and then dried under reduced pressure at 50° C. to obtain the title compound (0.81 g) as Form A crystals (yield: 98%, purity: 100%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
dimethylsulfoxide water
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
hydrochloric acid dimethylsulfoxide water
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Yield
98%

Synthesis routes and methods IV

Procedure details

To a suspension of N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (1 g) in ethanol (3 mL) was added dropwise an aqueous sodium hydroxide solution (0.18 g/3 mL) at 25° C., then ethanol/water (1:1.2 mL) was added thereto, and the mixture was stirred overnight at the same temperature. To the reaction mixture was added dropwise concentrated hydrochloric acid/ethanol/water (0.24 g/0.5 mL/0.35 mL) at 25° C., and the mixture was stirred for 1 hour. The precipitated crystals were collected by filtration, washed with a solution of ethanol/water (1:1.6 mL), and then dried under reduced pressure at 50° C. to obtain the title compound (0.80 g) as Form B crystals (yield: 98%, purity: 95%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
hydrochloric acid ethanol water
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Yield
98%

Synthesis routes and methods V

Procedure details

To a suspension of N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide (1 g) in isopropanol (3 mL) was added dropwise an aqueous sodium hydroxide solution (0.18 g/3 mL) at 25° C., then isopropanol/water (1:1.2 mL) was added thereto, and the mixture was stirred overnight at the same temperature. To the reaction mixture was added dropwise concentrated hydrochloric acid/isopropanol/water (0.24 g/0.5 mL/0.35 mL) at 25° C., and the mixture was stirred for 1 hour. The precipitated crystals were collected by filtration, washed with a solution of isopropanol/water (1:1.6 mL), and then dried under reduced pressure at 50° C. to obtain the title compound (0.78 g) as Form D crystals (yield: 94%, purity: 99%).
Name
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
isopropanol water
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
hydrochloric acid isopropanol water
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apararenone
Reactant of Route 2
Reactant of Route 2
Apararenone
Reactant of Route 3
Apararenone
Reactant of Route 4
Apararenone
Reactant of Route 5
Apararenone
Reactant of Route 6
Reactant of Route 6
Apararenone

Citations

For This Compound
178
Citations
T Wada, M Inagaki, T Yoshinari, R Terata… - Clinical and …, 2021 - Springer
… Nonclinical studies suggest that apararenone may have … We investigated the efficacy of apararenone versus placebo … ), dose–response to apararenone based on UACR (main efficacy …
Number of citations: 53 link.springer.com
T Okanoue, M Sakamoto, K Harada… - Hepatology …, 2021 - Wiley Online Library
… disease activity score worsening was 41.7% with apararenone and 26.1% with placebo (p = … apararenone groups, respectively. Serum potassium levels increased in the apararenone …
Number of citations: 12 onlinelibrary.wiley.com
T Iijima, M Katoh, K Takedomi… - Journal of Medicinal …, 2022 - ACS Publications
… We discovered that the novel 1,4-benzoxazin-3-one derivative 19 (apararenone: MT-3995) acted as a highly selective and potent nonsteroidal MRA. Apararenone exhibited a more …
Number of citations: 3 pubs.acs.org
T Nakamura, A Kawaguchi - Clinical Pharmacology in Drug …, 2021 - Wiley Online Library
… of apararenone and the PD effects of apararenone after … apararenone. The study was divided into 3 parts. Blood samples for PK analysis of apararenone and the principal apararenone …
Number of citations: 17 accp1.onlinelibrary.wiley.com
T Nakamura, H Shimizu, A Kawaguchi - Clinical Therapeutics, 2020 - Elsevier
… of the administration of apararenone with midazolam; apararenone was … of apararenone with warfarin; apararenone was … of apararenone with digoxin; apararenone was administered …
Number of citations: 7 www.sciencedirect.com
X Jiang, Z Zhang, C Li, S Zhang, Q Su… - Frontiers in …, 2022 - frontiersin.org
… Thus, it seems that apararenone and esaxerenone have greater … , apararenone, and esaxerenone all can decline SBP in patients with CKD and T2D; esaxerenone and apararenone …
Number of citations: 3 www.frontiersin.org
Y Wu, H Lin, Y Tao, Y Xu, J Chen, Y Jia… - Frontiers in …, 2022 - frontiersin.org
… at baseline, we found that apararenone was superior in reducing proteinuria in patients with DKD (SUCRA 95.88%), followed by esaxerenone (SUCRA 89.04%) and 20 mg of …
Number of citations: 6 www.frontiersin.org
C Solis‐Herrera, C Triplitt - Diabetes, Obesity and Metabolism, 2023 - Wiley Online Library
… Three nsMRAs (finerenone, esaxerenone and apararenone) have been evaluated but … Esaxerenone or apararenone have both shown significant improvements in albuminuria …
Number of citations: 3 dom-pubs.onlinelibrary.wiley.com
T IIJIMA, H AKATSUKA, KEI TAKEDOMI - Medchem News (Web), 2022 - jglobal.jst.go.jp
… 新規非ステロイド型ミネラロコルチコイド受容体拮抗薬apararenone(MT-3995)の創製 … Apararenone About Apararenone …
Number of citations: 0 jglobal.jst.go.jp
U Kintscher, GL Bakris, P Kolkhof - British Journal of …, 2022 - Wiley Online Library
… In a Phase I study, administration of single and multiple doses of apararenone was safe and well tolerated in 223 healthy adults (Nakamura & Kawaguchi, 2021). Noteworthy is the …
Number of citations: 70 bpspubs.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.